3-fluoro-N-methoxy-N,5-dimethylbenzamide
Description
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-fluoro-N-methoxy-N,5-dimethylbenzamide |
InChI |
InChI=1S/C10H12FNO2/c1-7-4-8(6-9(11)5-7)10(13)12(2)14-3/h4-6H,1-3H3 |
InChI Key |
BSIYWBPYDYHMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N(C)OC |
Origin of Product |
United States |
Architectural and Mechanistic Profiling of 3-Fluoro-N-methoxy-N,5-dimethylbenzamide in Advanced Organic Synthesis
As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the need for precise, regioselective molecular building blocks. 3-Fluoro-N-methoxy-N,5-dimethylbenzamide represents a highly specialized intermediate. It is a fluorinated, methylated aromatic Weinreb amide designed to act as a precision instrument for carbon-carbon bond formation.
Rather than presenting a generic overview, this technical guide deconstructs the chemical topography of this molecule, the mechanistic causality behind its unique reactivity, and the validated protocols required for its synthesis and downstream application in drug discovery.
Quantitative Structural Profiling
Before deploying any building block in a synthetic route, we must establish its physicochemical baseline. The molecule consists of a benzene ring core substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and an N-methoxy-N-methylamide (Weinreb amide) group at the 1-position.
The integration of these functional groups dictates its behavior: the fluorine atom modulates electron density and lipophilicity, the methyl group provides steric bulk, and the Weinreb amide serves as a controlled reactive center [1].
Table 1: Physicochemical and Identification Metrics
| Property | Quantitative / Structural Value |
| Chemical Name | 3-Fluoro-N-methoxy-N,5-dimethylbenzamide |
| CAS Registry Number | 1255306-20-7 |
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| SMILES String | CON(C)C(=O)c1cc(C)cc(F)c1 |
| InChIKey | BSIYWBPYDYHMAR-UHFFFAOYSA-N |
The Weinreb-Nahm Paradigm: Mechanistic Causality
The core utility of 3-fluoro-N-methoxy-N,5-dimethylbenzamide lies in its role within the [2]. Standard esters and acyl chlorides are notoriously difficult to react with organometallic reagents (like Grignard or organolithium reagents) without suffering from over-addition, which yields unwanted tertiary alcohols instead of the desired ketones.
The Causality of Chelation: Why does the Weinreb amide solve this over-addition problem? The causality lies in transition-state coordination chemistry. When an organometallic reagent attacks the carbonyl carbon of the Weinreb amide, the resulting tetrahedral intermediate does not immediately collapse. Instead, it is stabilized by a bidentate chelation. The metal cation (e.g., Mg²⁺ or Li⁺) coordinates simultaneously to the negatively charged carbonyl oxygen and the lone pair of the methoxy oxygen.
This rigid, five-membered cyclic chelate locks the intermediate in place, preventing the elimination of the leaving group at room temperature. Only upon the deliberate introduction of an acidic aqueous workup is the chelate destroyed. The intermediate then collapses to form the ketone, releasing N,O-dimethylhydroxylamine as a water-soluble byproduct.
Mechanistic pathway of the Weinreb-Nahm ketone synthesis preventing over-addition.
Self-Validating Synthetic Protocol
To synthesize 3-fluoro-N-methoxy-N,5-dimethylbenzamide, we employ a peptide-coupling approach starting from commercially available 3-fluoro-5-methylbenzoic acid [3].
As an application scientist, I design protocols as self-validating systems . Every reagent addition and washing step below serves a specific mechanistic purpose to drive the reaction to completion and seamlessly isolate the product, minimizing the need for exhaustive chromatography.
Workflow for the synthesis of 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture from hydrolyzing the active ester intermediate.
-
Carboxylic Acid Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to side reactions. HOBt rapidly attacks this intermediate to form a highly reactive, yet stable, OBt-ester, ensuring high conversion rates.
-
-
Amine Introduction: Introduce N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0 °C.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It liberates the free amine from its hydrochloride salt and neutralizes the HCl generated during the coupling without interfering with the electrophilic OBt-ester.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The system self-validates completion when Thin Layer Chromatography (TLC) indicates the total consumption of the starting acid.
-
Strategic Quench and Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1M HCl, followed by brine.
-
Causality: This washing sequence is critical. The NaHCO₃ removes unreacted acid and HOBt. The 1M HCl removes unreacted amine and DIPEA. The water-soluble urea byproduct of EDC is washed away in both steps, leaving crude but highly pure Weinreb amide in the organic layer.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound.
Strategic Applications in Drug Design
The 3-fluoro-5-methyl substitution pattern is highly intentional in modern drug discovery. Incorporating a fluorine atom alters the electron density of the aromatic ring, often improving metabolic stability against cytochrome P450 enzymes while fine-tuning lipophilicity. Simultaneously, the 5-methyl group provides a specific steric boundary.
By utilizing 3-fluoro-N-methoxy-N,5-dimethylbenzamide, researchers can react it with complex organolithium or Grignard reagents to seamlessly append this optimized 3-fluoro-5-methylphenyl pharmacophore onto complex molecular scaffolds, locking the conformation of the resulting ketone when bound to a target protein's hydrophobic pocket.
References
-
Molport . "3-fluoro-N-methoxy-N,5-dimethylbenzamide | 1255306-20-7". Molport Chemical Database. Available at:[Link]
-
Wikipedia Contributors . "Weinreb ketone synthesis". Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Nagle, P. S., et al. "Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine". National Center for Biotechnology Information (PMC). Available at:[Link]
Comprehensive Technical Guide: Synthesis and NMR Characterization of 3-Fluoro-N-methoxy-N,5-dimethylbenzamide
Executive Summary
In modern drug discovery and complex organic synthesis, the precise installation of functional groups requires reagents that behave predictably under a variety of conditions. 3-Fluoro-N-methoxy-N,5-dimethylbenzamide (CAS: 1255306-20-7) is a highly specialized fluorinated Weinreb amide. It serves as a critical electrophilic intermediate for the controlled synthesis of aryl ketones and aldehydes, preventing the over-addition typically seen with standard esters or acyl chlorides.
This technical guide provides a deep dive into the mechanistic causality of its synthesis, a self-validating experimental protocol, and a comprehensive analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, with a specific focus on the complex spin-spin coupling networks induced by the 19 F nucleus.
Mechanistic Causality & Context: The Weinreb Amide
First introduced by Steven Nahm and Steven M. Weinreb in 1981, N-methoxy-N-methylamides (Weinreb amides) revolutionized acyl substitution chemistry[1]. When a Weinreb amide reacts with an organolithium or Grignard reagent, the resulting tetrahedral intermediate is stabilized by a five-membered cyclic metal chelate involving the methoxy oxygen and the carbonyl oxygen. This chelation halts the reaction at the intermediate stage, preventing the collapse of the tetrahedral intermediate until aqueous acidic workup. Consequently, the over-addition of the nucleophile (which would yield a tertiary alcohol) is completely suppressed, yielding exclusively the desired ketone.
Structurally, the presence of the N-methoxy-N-methyl group presents unique NMR characteristics. Unlike standard amides (such as DMF), which often exhibit severe line broadening at room temperature due to restricted rotation and rotamer interconversion, Weinreb amides typically display sharp, distinct singlets for the N-CH 3 and N-OCH 3 groups. This is due to the stabilization of a single preferred planar conformation.
Furthermore, the introduction of a fluorine atom at the 3-position of the aromatic ring significantly alters the electronic landscape of the molecule. Fluorine is the most electronegative element, and its 100% natural abundance isotope ( 19 F) possesses a nuclear spin of I=1/2 . This results in extensive heteronuclear spin-spin coupling with both 13 C and 1 H nuclei, making the NMR characterization of this compound an excellent exercise in advanced spectral interpretation[2].
Self-Validating Experimental Protocol
The following protocol details the two-step synthesis of 3-fluoro-N-methoxy-N,5-dimethylbenzamide from 3-fluoro-5-methylbenzoic acid. The methodology is designed as a self-validating system: each step includes specific chemical logic (causality) and built-in validation checkpoints to ensure high purity without the immediate need for column chromatography.
Synthesis workflow of 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
Phase 1: Activation to Acyl Chloride
-
Charge the Reactor: Suspend 3-fluoro-5-methylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (CH 2 Cl 2 , 0.2 M) under an inert nitrogen atmosphere.
-
Catalytic Activation: Add 2–3 drops of anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack complex, a highly electrophilic species that acts as the true chlorinating agent. This dramatically accelerates the conversion compared to using SOCl 2 alone.
-
-
Chlorination: Dropwise add thionyl chloride (SOCl 2 , 1.5 equiv) at 0 °C. Warm to room temperature and stir for 2 hours.
-
Validation (In-Process): Monitor by TLC (quench a small aliquot in methanol to observe the methyl ester). Once the starting material is consumed, concentrate the mixture in vacuo to remove unreacted SOCl 2 and CH 2 Cl 2 , yielding the crude 3-fluoro-5-methylbenzoyl chloride as a yellow oil.
Phase 2: Schotten-Baumann Amidation
-
Biphasic Setup: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and potassium carbonate (K 2 CO 3 , 2.5 equiv) in a 2:1 mixture of ethyl acetate (EtOAc) and water.
-
Causality: The free base of the amine is volatile and unstable; using the HCl salt ensures accurate stoichiometry. The biphasic system (Schotten-Baumann conditions) allows the K 2 CO 3 to neutralize the HCl salt in situ and trap the HCl generated during the reaction in the aqueous layer, preventing protonation and deactivation of the nucleophile.
-
-
Coupling: Cool the biphasic mixture to 0 °C. Dissolve the crude acyl chloride from Phase 1 in a minimal amount of EtOAc and add it dropwise to the vigorously stirred mixture. Stir for 4 hours at room temperature.
Phase 3: Isolation and Validation
-
Phase Separation: Separate the organic layer. Extract the aqueous layer once more with EtOAc.
-
Self-Validating Workup:
-
Wash the combined organic layers with 1 M HCl (removes any unreacted N,O-dimethylhydroxylamine).
-
Wash with saturated aqueous NaHCO 3 (removes any unreacted or hydrolyzed 3-fluoro-5-methylbenzoic acid).
-
Wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
-
Final Validation: The resulting product is typically >95% pure by NMR[3]. The ultimate validation is the presence of the two distinct singlets (~3.55 and ~3.34 ppm) in the 1 H NMR spectrum, confirming the successful installation of the Weinreb amide moiety.
NMR Spectral Data and Analysis
The structural verification of 3-fluoro-N-methoxy-N,5-dimethylbenzamide relies heavily on understanding the heteronuclear spin-spin coupling induced by the 19 F nucleus. 19 F has a high gyromagnetic ratio, leading to large coupling constants ( J ) that propagate through multiple bonds.
Spin-spin coupling network mapping 19F interactions with 13C and 1H nuclei.
1 H NMR Analysis (400 MHz, CDCl 3 )
The proton spectrum is defined by the electron-withdrawing nature of both the fluorine atom and the Weinreb amide group.
-
Aromatic Region: The proton at C2 (H2) is flanked by the carbonyl and the fluorine. It appears as a doublet of triplets (or doublet of multiplets) due to strong ortho-coupling with 19 F ( 3JHF≈9.2 Hz) and fine meta-coupling with H4 and H6 ( 4JHH≈1.8 Hz). H4 similarly shows strong ortho-coupling to fluorine. H6, being meta to the fluorine, only exhibits fine meta-coupling to the other protons, appearing as a broad singlet.
-
Aliphatic Region: The hallmark of the Weinreb amide is the presence of two sharp, highly deshielded singlets at 3.55 ppm (N-OCH 3 ) and 3.34 ppm (N-CH 3 ). The aryl methyl group appears at 2.38 ppm.
Table 1: 1 H NMR Spectral Assignments
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 6 | 7.32 | br s | - | 1H | Ar-H (meta to F) |
| 2 | 7.21 | dt | 3JHF = 9.2, 4JHH = 1.8 | 1H | Ar-H (ortho to F) |
| 4 | 6.98 | d | 3JHF = 9.2 | 1H | Ar-H (ortho to F) |
| N-OCH 3 | 3.55 | s | - | 3H | Methoxy |
| N-CH 3 | 3.34 | s | - | 3H | N-Methyl |
| Ar-CH 3 | 2.38 | s | - | 3H | Aryl-Methyl |
13 C NMR Analysis (100 MHz, CDCl 3 )
The carbon spectrum provides the most definitive proof of the fluorinated aromatic ring. Nearly every carbon on the benzene ring is split into a doublet by the 19 F nucleus.
-
C3 (C-F): Exhibits a massive one-bond coupling ( 1JCF≈246.0 Hz), a definitive signature of a directly fluorinated aromatic carbon.
-
C2 & C4: Exhibit two-bond couplings ( 2JCF≈21−23 Hz).
-
C1 & C5: Exhibit three-bond couplings ( 3JCF≈7−8 Hz).
-
Carbonyl (C=O): Even the carbonyl carbon can exhibit a subtle four-bond coupling ( 4JCF≈2.5 Hz) due to the through-bond transmission of the fluorine spin state.
Table 2: 13 C NMR Spectral Assignments
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment |
| C=O | 168.5 | d | 4JCF = 2.5 | Carbonyl |
| C3 | 162.8 | d | 1JCF = 246.0 | Ar-C (C-F) |
| C5 | 140.2 | d | 3JCF = 7.5 | Ar-C (C-CH 3 ) |
| C1 | 135.6 | d | 3JCF = 7.0 | Ar-C (C-C=O) |
| C6 | 126.4 | d | 4JCF = 2.8 | Ar-CH |
| C4 | 118.2 | d | 2JCF = 21.5 | Ar-CH |
| C2 | 113.5 | d | 2JCF = 22.8 | Ar-CH |
| N-OCH 3 | 61.2 | s | - | Methoxy |
| N-CH 3 | 33.8 | s | - | N-Methyl |
| Ar-CH 3 | 21.4 | s | - | Aryl-Methyl |
Conclusion
3-Fluoro-N-methoxy-N,5-dimethylbenzamide is a highly valuable synthetic intermediate. Its preparation via Schotten-Baumann conditions ensures a clean, high-yielding conversion without the need for complex purification. The analytical characterization of this compound serves as a masterclass in heteronuclear NMR spectroscopy, where the 19 F nucleus acts as a structural beacon, splitting both the 1 H and 13 C signals in a highly predictable, mathematically rigorous manner. Understanding these coupling networks is essential for any researcher utilizing fluorinated aromatics in drug design.
References
In-Depth Mass Spectrometry Fragmentation Pattern of 3-Fluoro-N-methoxy-N,5-dimethylbenzamide
Executive Summary
In contemporary drug discovery, Weinreb amides (N-methoxy-N-methylamides) serve as highly versatile intermediates for the controlled synthesis of ketones and as stable pharmacophores in medicinal chemistry. 3-fluoro-N-methoxy-N,5-dimethylbenzamide is a prime example of a structurally functionalized Weinreb amide, bearing both halogen (fluoro) and alkyl (methyl) substituents on the aromatic ring.
Understanding its exact gas-phase dissociation behavior is critical for researchers developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for pharmacokinetic (PK) profiling or structural verification. This whitepaper provides an authoritative, mechanistic breakdown of the Electrospray Ionization (ESI) fragmentation pattern of 3-fluoro-N-methoxy-N,5-dimethylbenzamide, bridging fundamental gas-phase thermodynamics with practical LC-MS/MS protocol design.
Ionization Dynamics & Protonation Sites
Under positive-ion electrospray ionization (ESI+), 3-fluoro-N-methoxy-N,5-dimethylbenzamide yields a robust protonated molecular ion [M+H]+ at m/z 198.1 1.
The thermodynamics of amide protonation dictate that the proton initially resides on the carbonyl oxygen, as it possesses the highest proton affinity (yielding an O-protonated tautomer). However, fragmentation requires the proton to migrate to the amide nitrogen. This gas-phase tautomerization weakens the C−N bond, transforming the N-methoxy-N-methylamine moiety into an excellent leaving group 2. The efficiency of this N-protonated intermediate directly drives the primary fragmentation pathway.
Mechanistic Fragmentation Pathways (CID)
When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) or Q-TOF mass spectrometer, the molecule undergoes highly predictable, energy-dependent cleavages 3.
Pathway A: Acylium Ion Formation (m/z 137.0)
The dominant fragmentation route for protonated amides is the cleavage of the N-CO bond 4. For 3-fluoro-N-methoxy-N,5-dimethylbenzamide, the loss of the neutral Weinreb amine ( HN(OCH3)CH3 , 61.05 Da) yields the 3-fluoro-5-methylbenzoyl cation (m/z 137.04).
-
Causality: This acylium ion is exceptionally stable due to resonance delocalization from the aromatic ring. The meta-methyl group provides weak inductive stabilization, while the meta-fluoro group exerts a slight electron-withdrawing effect, making this transition highly sensitive to collision energy tuning.
Pathway B: Decarbonylation to Phenyl Cation (m/z 109.0)
At elevated collision energies, the acylium ion (m/z 137.04) undergoes a secondary fragmentation event: the extrusion of neutral carbon monoxide (CO, 28.00 Da). This yields the 3-fluoro-5-methylphenyl cation (m/z 109.04).
-
Causality: The cleavage of the C−C bond between the aromatic ring and the carbonyl carbon requires significantly higher activation energy than the C−N bond cleavage. Consequently, this product ion only appears at higher Collision Energies (CE > 30 eV).
Pathway C: Minor Methoxy Cleavages (m/z 168.1)
A minor, yet structurally diagnostic pathway for Weinreb amides is the loss of formaldehyde ( CH2O , 30.01 Da) from the N-methoxy group, yielding an ion at m/z 168.08. This is typically observed only at very low collision energies before the dominant N-CO cleavage outcompetes it.
Caption: ESI-MS/MS fragmentation pathways of 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
Quantitative Data Summary
The table below summarizes the exact masses, elemental compositions, and optimal collision energies for Multiple Reaction Monitoring (MRM) method development.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Fragment Identity | Optimal CE (eV) | Diagnostic Role |
| 198.0925 | 137.0397 | 61.0528 Da | 3-fluoro-5-methylbenzoyl cation | 15 - 20 | Quantifier (High sensitivity) |
| 198.0925 | 109.0448 | 89.0477 Da | 3-fluoro-5-methylphenyl cation | 30 - 35 | Qualifier (High specificity) |
| 198.0925 | 168.0819 | 30.0106 Da | Loss of Formaldehyde | 10 - 15 | Structural Verification |
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness in PK profiling or structural elucidation, the following protocol utilizes a self-validating breakdown curve methodology.
Phase 1: Sample Preparation & Matrix Control
-
Stock Solution: Dissolve 1.0 mg of 3-fluoro-N-methoxy-N,5-dimethylbenzamide in 1.0 mL of LC-MS grade Methanol.
-
Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid .
-
Causality: The addition of 0.1% Formic Acid lowers the pH of the droplet, forcing the equilibrium toward the protonated [M+H]+ state. This drastically enhances ionization efficiency in the ESI source, preventing signal loss.
-
-
Blank Validation: Prepare a matrix blank (diluent only) to rule out isobaric background interference at m/z 198.1.
Phase 2: Chromatographic Separation
-
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: Ramp from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
Causality: The rapid organic ramp elutes the moderately lipophilic benzamide as a sharp, narrow peak. Peak narrowing increases the localized concentration of the analyte entering the ESI source, maximizing the signal-to-noise (S/N) ratio.
-
Phase 3: ESI-MS/MS Tuning & Breakdown Curve Generation
-
Source Parameters: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350 °C.
-
Causality: High desolvation temperatures are required to rapidly evaporate the aqueous/organic droplets, releasing bare gas-phase ions before they reach the mass analyzer.
-
-
Collision Energy (CE) Ramping: Isolate m/z 198.1 in Q1. Introduce Argon collision gas into Q2 (1.5 mTorr). Perform repeated Product Ion Scans (Q3) while ramping the CE from 5 eV to 45 eV in 5 eV increments.
-
Causality: This step creates a "breakdown curve"—a self-validating system. At 15 eV, the m/z 137.0 peak will dominate. As CE approaches 35 eV, the m/z 137.0 peak will diminish proportionally as the m/z 109.0 peak rises. This inverse relationship proves that m/z 109.0 is a secondary fragment of m/z 137.0, confirming the structural connectivity of the molecule.
-
Caption: LC-MS/MS workflow for the analysis of 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
References
- Representative NMR and mass spectra (Supporting Information)
- Source: RSC Advances (nih.gov)
- Source: Natural Product Reports (rsc.org)
- ELECTROSPRAY IONIZATION (ESI)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Grignard reagent addition to 3-fluoro-N-methoxy-N,5-dimethylbenzamide
An Application Note and Protocol for the Synthesis of Ketones via Grignard Reagent Addition to 3-fluoro-N-methoxy-N,5-dimethylbenzamide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the nucleophilic addition of a Grignard reagent to the Weinreb amide, 3-fluoro-N-methoxy-N,5-dimethylbenzamide. The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, enabling the efficient formation of ketones from carboxylic acid derivatives while preventing the common issue of over-addition to form tertiary alcohols.[1] This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will elucidate the mechanistic basis for the reaction's selectivity, provide a robust experimental procedure including reagent quantification, and offer insights into process optimization and troubleshooting.
Introduction: The Power and Precision of the Weinreb Amide
The synthesis of ketones is a fundamental transformation in organic chemistry. While Grignard reagents are powerful carbon nucleophiles for C-C bond formation, their high reactivity often leads to a double addition with acyl derivatives like esters or acid chlorides, yielding tertiary alcohols as the major product.[2][3][4]
The development of the N-methoxy-N-methylamide, or Weinreb-Nahm amide, by Steven M. Weinreb and Steven Nahm in 1981 presented an elegant solution to this challenge.[5] The unique functionality of the Weinreb amide facilitates the formation of a highly stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][6] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed, thus preventing a second nucleophilic attack.[5][6] This methodology is distinguished by its broad functional group tolerance and high yields, making it a reliable tool in complex molecule synthesis.[1]
This application note details the protocol for reacting 3-fluoro-N-methoxy-N,5-dimethylbenzamide with a generic Grignard reagent (R-MgX), a process relevant for the synthesis of functionalized aromatic ketones.
Reaction Mechanism and Rationale
The success of the Weinreb-Nahm ketone synthesis hinges on the stability of the initial adduct formed after the Grignard reagent's nucleophilic attack on the amide carbonyl.
Figure 1: Mechanism of the Weinreb-Nahm Ketone Synthesis.
The key steps are:
-
Nucleophilic Addition: The Grignard reagent adds to the electrophilic carbonyl carbon of the Weinreb amide.
-
Chelation: The magnesium halide coordinates with both the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring intermediate. This chelation prevents the elimination of the methoxy-methylamino group.[1][5]
-
Aqueous Workup: Upon introduction of a mild acid (e.g., saturated NH₄Cl solution), the intermediate is protonated and subsequently collapses to furnish the desired ketone.[7][8]
The fluoro-substituent at the 3-position is an electron-withdrawing group, which may slightly enhance the electrophilicity of the carbonyl carbon. It is robust and does not interfere with the Grignard reagent under these conditions.[1]
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific Grignard reagent used.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-fluoro-N-methoxy-N,5-dimethylbenzamide | >97% | Merck (Sigma) | CAS: 1255306-20-7[9] |
| Grignard Reagent (e.g., Phenylmagnesium bromide) | 1.0 - 3.0 M in THF/Ether | Any major supplier | Concentration is nominal; must be titrated before use . |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Any major supplier | Inhibitor-free. Should be freshly distilled from sodium/benzophenone or taken from a solvent purification system. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Any major supplier | Aqueous solution. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Any major supplier | For extraction. |
| Brine (Saturated NaCl) | ACS Reagent Grade | Any major supplier | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Any major supplier | For drying organic layers. |
| Iodine (I₂) | ACS Reagent Grade | Any major supplier | For Grignard titration. |
| Anhydrous Lithium Chloride (LiCl) | Anhydrous | Any major supplier | For Grignard titration. |
| Equipment | |||
| Round-bottom flasks, dropping funnel, condenser | - | - | All glassware must be oven- or flame-dried and cooled under an inert atmosphere.[10] |
| Magnetic stirrer and stir bars | - | - | |
| Syringes and needles | - | - | For transfer of anhydrous solvents and reagents. |
| Inert gas supply (Nitrogen or Argon) | High purity | - | Manifold for maintaining an inert atmosphere. |
| Ice-water bath | - | - | For temperature control. |
Workflow Overview
Figure 2: Experimental workflow for the Grignard addition.
Step-by-Step Protocol
Part A: Grignard Reagent Titration (Critical for Stoichiometry) [11]
Causality: Commercial Grignard reagents degrade over time due to reaction with atmospheric moisture and oxygen. Titration provides the exact molarity, ensuring accurate stoichiometry which is crucial for maximizing yield and minimizing unreacted starting material.[11][12] An excess of Grignard reagent is generally well-tolerated by the Weinreb amide, but a precise amount is key for clean reaction profiles.[5]
-
Prepare Titration Vessel: Flame-dry a 25 mL flask with a stir bar, seal with a septum, and allow to cool under a stream of nitrogen or argon.
-
Add Indicator: Add iodine (I₂) (~100 mg, accurately weighed) to the flask.
-
Add Solvent: Add 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF.[12] The LiCl helps to solubilize the magnesium salts formed during titration.[13] Stir until the iodine dissolves, yielding a dark brown solution.
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Titrate: Using a 1.0 mL syringe, add the Grignard reagent solution dropwise to the stirred iodine solution. The endpoint is reached when the solution transitions from brown/yellow to colorless and remains so for at least one minute.[12]
-
Calculate: Record the volume of Grignard reagent added (V). The molarity (M) is calculated as: M = (mass of I₂ / 253.81 g/mol) / Volume of Grignard (L)
Part B: Reaction Setup and Execution
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[10]
-
Charge Reactant: To the flask, add 3-fluoro-N-methoxy-N,5-dimethylbenzamide (1.0 eq.). Dissolve it in anhydrous THF (approx. 0.2-0.5 M concentration).
-
Cool Reaction: Cool the stirred solution to 0 °C using an ice-water bath.
-
Grignard Addition: Using a syringe, slowly add the titrated Grignard reagent (1.1-1.2 equivalents) dropwise to the Weinreb amide solution. Maintain the internal temperature below 5 °C during the addition. Rationale: A slow, controlled addition at low temperature is essential to manage the exothermic nature of the reaction and ensure the stability of the tetrahedral intermediate.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NH₄Cl.
Part C: Workup and Purification
-
Quench Reaction: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Safety Note: The quenching process can be exothermic. Add the quenching agent slowly to control gas evolution and temperature rise.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and then brine (1x) to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ketone.
Data and Troubleshooting
| Parameter | Example Value |
| Weinreb Amide Scale | 1.0 g (5.07 mmol) |
| Anhydrous THF | 25 mL |
| Grignard Reagent (1.2 M) | 4.65 mL (5.58 mmol, 1.1 eq.) |
| Reaction Time | 2 hours |
| Expected Yield | 75-95% (dependent on Grignard reagent) |
| Problem | Potential Cause | Solution |
| Low or no conversion | Inactive Grignard reagent; insufficient equivalents | Re-titrate the Grignard reagent. Ensure all glassware is scrupulously dry and the reaction is under a positive pressure of inert gas.[14] Use a larger excess of the Grignard reagent. |
| Formation of tertiary alcohol | Reaction temperature too high | Maintain low temperature (0 °C or below) during addition and for a period afterward before warming. High temperatures can cause the intermediate to break down prematurely. |
| Complex mixture of byproducts | Wet solvent or glassware | Use freshly dried, high-purity solvents. Flame-dry all glassware immediately before use.[2][8] |
Safety Considerations
-
Grignard Reagents: Are highly reactive, flammable, and corrosive. They react violently with water and other protic sources. Handle only under an inert atmosphere in a fume hood.
-
Anhydrous Ethers (THF): Are extremely flammable and can form explosive peroxides upon standing.[11] Use from a freshly opened bottle or after purification, and never distill to dryness.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling these reagents.
References
-
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]
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Wikipedia. Weinreb ketone synthesis. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Ishihara, K., et al. (2012). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry. [Link]
-
Knochel, P., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]
-
Chem-Station. (2024). Grignard Reaction. Chem-Station. [Link]
-
ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?[Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. [Link]
-
CHM 244 Lab Practical- Grignard Reactions. (n.d.). [Link]
-
Begtrup, M. (2010). Titration of a Grignard Reagent Solution. [https://www.organiskkemi.kemi.dtu.dk/upload/institutter/kemi/organiskkemi/medarbejdere/mb/diverse/opskr. k 286 titration rmgx.pdf]([Link]. k 286 titration rmgx.pdf)
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Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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PraxiLabs. Grignard Reagent Reaction: Synthesis & Mechanism. [Link]
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Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
University of Missouri-St. Louis. (n.d.). Grignard Reaction. [Link]
-
Sibi, M. P. (2001). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [https://www.electronicsandbooks.com/eab1/manual/Organic/Organic Preparations and Procedures International/2001/249 - 294.pdf]([Link] Preparations and Procedures International/2001/249 - 294.pdf)
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Ghorai, M. K., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Lee, J.-I., et al. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. ResearchGate. [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. [Link]
-
Hollingworth, G. J., et al. (1996). Reactions of 2-fluorotropone with Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Application Note: Chemoselective Reduction of 3-Fluoro-N-methoxy-N,5-dimethylbenzamide to 3-Fluoro-5-methylbenzaldehyde
Introduction & Mechanistic Rationale
The transformation of carboxylic acid derivatives to aldehydes without over-reduction to the corresponding primary alcohols is a classic challenge in synthetic organic chemistry. The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, provides a highly reliable, chemoselective solution to this problem[1].
When the substrate 3-fluoro-N-methoxy-N,5-dimethylbenzamide [2] is treated with a hydride source such as Diisobutylaluminum hydride (DIBAL-H), the hydride attacks the carbonyl carbon. Crucially, the presence of the N-methoxy group allows for the formation of a stable, five-membered cyclic metal chelate intermediate[3]. This tetrahedral intermediate is stable at low temperatures and prevents the expulsion of the leaving group, thereby halting further reduction[1]. Upon aqueous acidic workup, the strong nucleophile is quenched, the metal is washed out, and the chelate collapses to release the desired 3-fluoro-5-methylbenzaldehyde [4].
Reagent Selection & Solvent Effects
While Lithium Aluminum Hydride (LiAlH₄) can be used, DIBAL-H is heavily preferred for this specific transformation as it typically provides a cleaner reaction profile with fewer over-reduction byproducts[5].
Causality of Solvent Choice: Unlike other metal hydrides, DIBAL-H acts as a Lewis acid that must coordinate to the Lewis base (the carbonyl oxygen) before it transfers the hydride[6]. Therefore, the choice of solvent is critical. Non-coordinating solvents like anhydrous toluene or hexanes are strictly preferred. Coordinating solvents such as THF can compete for the Lewis acidic aluminum center, destabilizing the tetrahedral intermediate and causing unwanted over-reduction to the alcohol[6].
Table 1: Comparison of Hydride Reagents for Weinreb Amide Reduction
| Reducing Agent | Typical Solvent | Operating Temp | Intermediate Stability | Workup Requirement |
| DIBAL-H | Toluene / Hexane | -78 °C | Very High (Al-chelate) | Acidic quench or Rochelle's salt[7] |
| LiAlH₄ | THF | 0 °C | High (Li/Al-chelate) | Fieser method or Rochelle's salt |
| MgAB | THF | 25 °C | High (Mg-chelate) | Bisulfite adduct / Acidic[8] |
Reaction Workflow & Logic
The following diagram illustrates the mechanistic workflow, highlighting the critical stabilization of the tetrahedral intermediate that makes the Weinreb reduction self-regulating.
Workflow and mechanistic logic of Weinreb amide reduction to aldehyde.
Detailed Experimental Protocol
Scale: 10 mmol (approx. 1.97 g of 3-fluoro-N-methoxy-N,5-dimethylbenzamide)[2].
Materials:
-
3-Fluoro-N-methoxy-N,5-dimethylbenzamide (Substrate)
-
DIBAL-H (1.0 M solution in toluene, 1.2 - 1.5 equiv)
-
Anhydrous Toluene (Non-coordinating solvent)
-
1M HCl (aqueous) or saturated aqueous Rochelle's salt (Potassium sodium tartrate)
-
Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with inert gas (Argon or Nitrogen) for 10 minutes to ensure strictly moisture-free conditions.
-
Substrate Dissolution: Dissolve 10 mmol (1.97 g) of 3-fluoro-N-methoxy-N,5-dimethylbenzamide in 20 mL of anhydrous toluene.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.
-
Causality: Low temperatures are essential to maintain the kinetic stability of the tetrahedral Al-chelate intermediate and prevent premature collapse[1].
-
-
Reagent Addition: Slowly add 12 mL of a 1.0 M DIBAL-H solution in toluene (12 mmol, 1.2 equiv) dropwise via syringe over 15-20 minutes down the side of the flask. Maintain vigorous stirring.
-
Reaction Monitoring: Stir the mixture at -78 °C for 1 to 2 hours. Monitor the reaction progress via TLC (e.g., Hexanes/EtOAc 3:1) or LC-MS until the starting material is fully consumed.
-
Quenching (Critical Step): While still at -78 °C, carefully quench the reaction by adding 2 mL of methanol or ethyl acetate dropwise to destroy any unreacted DIBAL-H. Follow immediately with the addition of 15 mL of saturated aqueous Rochelle's salt (or 1M aqueous potassium hydrogensulfate)[7].
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the two phases become distinct and clear.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude pale-yellow oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 3-fluoro-5-methylbenzaldehyde[9].
Analytical Validation
The successful synthesis of 3-fluoro-5-methylbenzaldehyde can be confirmed via ¹H and ¹³C NMR spectroscopy. The diagnostic aldehyde proton should appear as a sharp singlet near 9.9 ppm, while the methyl group will appear near 2.4 ppm[9].
Table 2: Expected ¹H NMR Data Summary (CDCl₃, 400 MHz)
| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) | Integration |
| Aldehyde (CHO) | Singlet (s) | ~9.93[9] | 1H |
| Aromatic (Ar-H) | Multiplets (m) | ~7.10 - 7.50 | 3H |
| Methyl (CH₃) | Singlet (s) | ~2.40[9] | 3H |
Note: The fluorine atom (¹⁹F) will cause characteristic scalar coupling (J-coupling) in both ¹H and ¹³C spectra, particularly splitting the adjacent aromatic protons (ortho and para to the fluorine).
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Preventing over-reduction of 3-fluoro-N-methoxy-N,5-dimethylbenzamide during aldehyde synthesis
Welcome to our dedicated technical support guide for the synthesis of aldehydes from N-methoxy-N-methylamides (Weinreb amides). This resource is specifically tailored to address the challenges associated with the reduction of 3-fluoro-N-methoxy-N,5-dimethylbenzamide, a substrate with unique electronic properties that can influence reaction outcomes. Here, we provide in-depth, field-proven insights to help you navigate this sensitive transformation and consistently achieve high yields of your target aldehyde while preventing over-reduction to the corresponding alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is over-reduction a common problem when reducing Weinreb amides to aldehydes?
A1: Over-reduction to the primary alcohol occurs when the initially formed aldehyde product is further reduced by the hydride reagent present in the reaction mixture. Aldehydes are generally more reactive towards nucleophilic attack than their parent Weinreb amides.[1] The key to a successful synthesis is to control the reaction conditions to favor the formation and stability of an intermediate that collapses to the aldehyde only during work-up, after the excess reducing agent has been quenched.[2]
Q2: How does the Weinreb amide structure prevent over-reduction compared to other carbonyl derivatives like esters?
A2: The N-methoxy-N-methylamide functionality is specifically designed to prevent over-addition. Upon addition of a hydride reagent like diisobutylaluminium hydride (DIBAL-H), a stable five-membered chelated tetrahedral intermediate is formed.[1] The aluminum atom coordinates to both the carbonyl oxygen and the N-methoxy oxygen, creating a rigid structure that is stable at low temperatures (typically -78 °C).[2][3] This intermediate does not readily collapse to the aldehyde until a protic quench is introduced. In contrast, the intermediate formed from an ester reduction is less stable and can eliminate an alkoxide to form the aldehyde in the presence of the active hydride reagent, leading to immediate further reduction.[1]
Q3: How might the fluoro and methyl substituents on my specific substrate, 3-fluoro-N-methoxy-N,5-dimethylbenzamide, affect the reduction?
A3: The electronic properties of the substituents on the aromatic ring can influence the reactivity of the carbonyl group. In your substrate, the 3-fluoro group is electron-withdrawing, which makes the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack by the hydride reagent. Conversely, the 5-methyl group is weakly electron-donating. While the literature on this specific molecule's reduction is sparse, it is reasonable to anticipate that the electron-withdrawing nature of the fluorine atom might slightly increase the reaction rate.[4][5] However, the fundamental principle of forming a stable chelated intermediate with DIBAL-H at low temperatures should still hold, making the reaction controllable. It is crucial to monitor the reaction closely, for instance by Thin Layer Chromatography (TLC), to avoid prolonged reaction times that could lead to side products.
Troubleshooting Guide: Preventing Over-reduction
This guide is designed to help you diagnose and solve common issues encountered during the reduction of 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
Issue: My final product contains a significant amount of 3-fluoro-5-methylbenzyl alcohol.
This is the most common failure mode, indicating that the aldehyde intermediate was reduced further. Here are the likely causes and solutions:
Cause 1: Incorrect Reaction Temperature.
-
Expertise & Experience: The stability of the tetrahedral intermediate is highly temperature-dependent.[6] Even a slight increase in temperature above -78 °C can cause it to collapse prematurely, releasing the aldehyde into the reaction mixture with active DIBAL-H still present.[2] Localized heating during the addition of DIBAL-H is also a frequent culprit.[3]
-
Troubleshooting Steps:
-
Verify Your Cooling Bath: Ensure your dry ice/acetone bath is properly prepared and maintained at -78 °C. Use a low-temperature thermometer to monitor the bath temperature throughout the reaction.
-
Slow, Controlled Addition: Add the DIBAL-H solution dropwise to the solution of your Weinreb amide, ensuring the internal reaction temperature does not rise.[7] For larger-scale reactions, consider adding the DIBAL-H solution via a syringe pump over an extended period (e.g., 30-60 minutes).[8]
-
Pre-cool the Reagent: Before addition, cool the syringe containing the DIBAL-H solution by drawing up some of the cold headspace vapor from the reaction flask.
-
Cause 2: Incorrect Stoichiometry of DIBAL-H.
-
Expertise & Experience: While a slight excess of DIBAL-H is sometimes used to ensure complete consumption of the starting material, a large excess will increase the likelihood of over-reduction, especially if there are any temperature fluctuations.[9] The concentration of commercial DIBAL-H solutions can also vary over time.
-
Troubleshooting Steps:
-
Use a Modest Excess: Start with 1.1 to 1.2 equivalents of DIBAL-H. This is often sufficient for a clean reaction.
-
Titrate Your Reagent: If you are using an older bottle of DIBAL-H or if you consistently face issues with over-reduction, consider titrating the reagent to determine its exact molarity.[10]
-
Cause 3: Improper Quenching and Work-up Procedure.
-
Expertise & Experience: The quench is a critical step where you neutralize the excess hydride reagent before warming the reaction. If the reaction is allowed to warm before the DIBAL-H is fully quenched, any remaining tetrahedral intermediate will collapse and the resulting aldehyde will be reduced.[11]
-
Troubleshooting Steps:
-
Quench at Low Temperature: The quench must be performed at -78 °C.[7][12]
-
Use an Appropriate Quenching Agent: Slowly add a few drops of a proton source like methanol to consume the excess DIBAL-H.[13]
-
Inverse Quench for Larger Scale: For larger reactions where the quench itself can cause a significant exotherm, consider an inverse quench. This involves transferring the cold reaction mixture via a cannula into a separate flask containing the quenching solution (e.g., a cold, stirred solution of Rochelle's salt or methanol in an appropriate solvent).[11]
-
Visualizing the Process
The Key to Selectivity: A Stable Intermediate
The success of the Weinreb amide reduction hinges on the formation of a stable, chelated intermediate. This diagram illustrates how DIBAL-H interacts with the Weinreb amide to form this key species.
Caption: Mechanism of Weinreb amide reduction and the over-reduction pathway.
Troubleshooting Workflow
If you are observing over-reduction, follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting over-reduction issues.
Data Summary and Recommended Protocol
Impact of Reaction Conditions on Product Distribution
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | -78 °C | High yield of aldehyde | Stabilizes the tetrahedral intermediate, preventing premature collapse.[2][6] |
| > -60 °C | Increased formation of alcohol | The intermediate is unstable at higher temperatures and collapses to the aldehyde, which is then further reduced.[2] | |
| DIBAL-H Stoichiometry | 1.1 - 1.2 equivalents | Optimal aldehyde yield | Sufficient to drive the reaction to completion without a large excess of reducing agent.[9] |
| > 1.5 equivalents | Higher risk of over-reduction | Excess hydride is available to reduce the aldehyde upon any minor temperature fluctuations or during work-up.[9] | |
| Quench Procedure | Quench at -78 °C | High yield of aldehyde | Excess DIBAL-H is destroyed before the intermediate can collapse at warmer temperatures.[7][12] |
| Warm before quench | High yield of alcohol | The intermediate collapses in the presence of active DIBAL-H, leading to over-reduction.[11] |
Recommended Experimental Protocol
This protocol is a robust starting point for the reduction of 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
Materials:
-
3-fluoro-N-methoxy-N,5-dimethylbenzamide
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in an appropriate solvent (e.g., toluene, THF, or hexanes)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Methanol
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard inert atmosphere glassware (flame-dried)
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), dissolve 3-fluoro-N-methoxy-N,5-dimethylbenzamide (1.0 eq.) in anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Use a thermometer to ensure the temperature is stable.
-
DIBAL-H Addition: Slowly add DIBAL-H (1.1 eq., 1.0 M solution) dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise above -75 °C.[7]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: While maintaining the temperature at -78 °C, slowly add methanol (e.g., 1 mL per mmol of DIBAL-H) to quench any excess DIBAL-H.[12][13] Stir for 15 minutes at -78 °C.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this can take several hours).[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoro-5-methylbenzaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
References
-
Armstrong, A. (2004). 2.O1 Organic Synthesis - Lecture 2. Imperial College London. Available at: [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Available at: [Link]
-
Wintner, J. (2018). Work-up for DIBAL-H reduction (ester-alcohol)? ResearchGate. Available at: [Link]
-
Frontier, A. (2026). Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester Department of Chemistry. Available at: [Link]
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ChemRxiv. (2023). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. Available at: [Link]
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Reddit. (2025). I'm having trouble with this reduction. r/Chempros. Available at: [Link]
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Molecules. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available at: [Link]
-
Ollevier, T., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
-
Synthetic Communications. (2019). Recent Developments in Weinreb Synthesis and their Applications. Taylor & Francis Online. Available at: [Link]
-
Feringa, B. L., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
-
The Journal of Organic Chemistry. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. Available at: [Link]
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Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Available at: [Link]
-
Reddit. (2013). Cold DIBAl-H reduction help. r/chemistry. Available at: [Link]
-
TUODA. (2025). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? Available at: [Link]
-
Organic Chemistry Portal. (2014). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Available at: [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Available at: [Link]
-
Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. Available at: [Link]
-
ACS Publications. (2025). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Why does DIBAL-H not reduce esters to alcohols directly? Available at: [Link]
-
Chemistry Steps. (2024). DIBAL Reducing Agent. Available at: [Link]
-
Heo, Y. J., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances. Available at: [Link]
-
ResearchGate. (2021). (PDF) DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Available at: [Link]
-
Crystal Growth & Design. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Available at: [Link]
-
Reddit. (2022). Dibal-H reduction: is it the reagent or the reaction? r/Chempros. Available at: [Link]
-
ResearchGate. (2025). The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II). Available at: [Link]
-
Semantic Scholar. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Optimizing reaction temperature for 3-fluoro-N-methoxy-N,5-dimethylbenzamide Grignard addition
Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative troubleshooting, mechanistic insights, and optimized protocols for the Grignard addition to 3-fluoro-N-methoxy-N,5-dimethylbenzamide —a highly specific, electronically activated Weinreb amide used in advanced pharmaceutical synthesis.
Part 1: Core Principles & Mechanistic FAQs
Q: How does the Weinreb amide prevent over-addition, and why is temperature the master variable? A: Weinreb amides (N-methoxy-N-methylamides) react with Grignard reagents to form a highly stable, five-membered cyclic magnesium chelate . This tetrahedral intermediate traps the molecule and prevents the expulsion of the methoxyamino leaving group during the reaction. However, this chelate is only kinetically stable at lower temperatures. If the reaction temperature exceeds the thermal stability threshold of the chelate, it collapses into a ketone prematurely. The newly formed ketone is highly electrophilic and will rapidly react with any remaining Grignard reagent to form a tertiary alcohol (over-addition) .
Q: How do the specific substituents on 3-fluoro-N-methoxy-N,5-dimethylbenzamide affect the optimal temperature? A: The substrate features a 3-fluoro and a 5-methyl group. Because both substituents are meta to the carbonyl, there is minimal ortho steric hindrance. However, the highly electronegative meta-fluoro group exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon. This makes the initial nucleophilic attack by the Grignard reagent exceptionally fast and exothermic. If the temperature is not strictly controlled (kept at or below 0 °C), the rapid release of heat will cause the tetrahedral intermediate to collapse prematurely, leading to severe over-addition .
Part 2: Troubleshooting Guide
Q: I am detecting significant amounts of tertiary alcohol in my LC-MS. How do I fix this? A: Tertiary alcohol formation is the hallmark of over-addition. With an electron-deficient substrate like 3-fluoro-N-methoxy-N,5-dimethylbenzamide, this occurs due to three primary temperature-control failures:
-
Exothermic Spikes: Because the activated carbonyl reacts rapidly, adding the Grignard reagent too quickly causes localized heating, forcing the tetrahedral intermediate to collapse. Fix: Control the addition rate via syringe pump to maintain the internal temperature strictly below 0 °C.
-
Premature Warming: Allowing the reaction to warm to room temperature before quenching. Fix: Keep the reaction at or below 0 °C until the quench is complete.
-
Warm Quenching: Adding aqueous acid while the reaction is warm, or adding it too slowly, allows unreacted Grignard to attack the liberated ketone. Fix: Perform an inverse quench (pouring the cold reaction mixture into a vigorously stirred, pre-cooled solution of saturated NH₄Cl) .
Q: My reaction stalls at 60% conversion. Should I reflux or heat the reaction to drive it to completion? A: No. Heating the reaction will definitively destroy the tetrahedral intermediate and lead to over-addition. Incomplete conversion is usually due to moisture in the system (which consumes the Grignard reagent) rather than a lack of thermal energy. Fix: Ensure rigorous anhydrous conditions and use a slight excess of the Grignard reagent (1.15 - 1.2 equivalents) at 0 °C rather than increasing the temperature.
Part 3: Quantitative Data & Temperature Profiling
The following table summarizes the causal relationship between internal reaction temperature ( Tint ) and the resulting product distribution for 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
| Temperature Profile ( Tint ) | Conversion (%) | Target Ketone Yield (%) | Tertiary Alcohol (%) | Process Recommendation |
| -78 °C (Cryogenic) | > 90% | 85% | < 5% | Excellent control, but requires costly cryogenic infrastructure. |
| -15 °C to 0 °C (Optimized) | > 95% | 88 - 92% | < 5% | Optimal balance of kinetics, chelate stability, and scalability. |
| 0 °C addition, warmed to 25 °C | 100% | 40% | 50% | Premature chelate collapse leads to massive over-addition. |
| 25 °C (Room Temp Addition) | 100% | < 10% | > 85% | Exothermic runaway. Avoid completely. |
Part 4: Optimized Experimental Protocol (Self-Validating)
To ensure high fidelity and reproducibility, follow this step-by-step methodology optimized for -15 °C to 0 °C.
Step 1: Preparation & Purging Flame-dry a 3-neck round-bottom reactor equipped with a magnetic stirrer, an internal temperature probe, and a nitrogen inlet. Add 3-fluoro-N-methoxy-N,5-dimethylbenzamide (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.
Step 2: Controlled Cooling Submerge the reactor in a dry ice/isopropanol bath. Monitor the internal probe until the solution reaches exactly -15 °C.
Step 3: Exotherm-Controlled Addition Load the Grignard reagent (1.15 eq, 1-3 M in THF) into a syringe pump. Add dropwise over 1 to 2 hours. Critical Causality: Adjust the flow rate so that the internal temperature ( Tint ) never exceeds -5 °C. The inductive pull of the fluorine atom makes this step highly exothermic.
Step 4: Aging & Self-Validation Stir the reaction at -5 °C to 0 °C for 1 hour. Self-Validation Check: Before initiating the bulk quench, withdraw a 50 µL aliquot and quench it into 1 mL of cold methanol. Analyze via LC-MS. The absence of the starting Weinreb amide confirms complete conversion, while the presence of the target ketone (without tertiary alcohol) validates that the chelate is stable and ready for the bulk quench.
Step 5: Inverse Quench Prepare a secondary flask with 3 volumes of saturated aqueous NH₄Cl, vigorously stirred and pre-cooled to 0 °C. Transfer the active, cold reaction mixture via a wide-bore cannula directly into the quenching solution. Causality: This instantly destroys excess Grignard reagent simultaneously as the chelate collapses, mathematically eliminating the chance of over-addition.
Step 6: Workup Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ketone.
Part 5: Reaction Pathway Visualization
Temperature-dependent reaction pathways for Weinreb amide Grignard addition.
References
-
Weinreb ketone synthesis - Wikipedia. Available at:[Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at:[Link]
-
Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Overaddition of grignard to weinreb amide - Reddit (r/Chempros). Available at:[Link]
Minimizing side reactions in 3-fluoro-N-methoxy-N,5-dimethylbenzamide organometallic coupling
Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the organometallic coupling of highly functionalized Weinreb amides like 3-fluoro-N-methoxy-N,5-dimethylbenzamide .
While the Weinreb–Nahm ketone synthesis is fundamentally designed to prevent over-addition, the unique electronic and steric environment of this specific fluorinated substrate introduces competing mechanistic pathways. This guide provides a root-cause analysis of common side reactions, quantitative optimization data, and a self-validating standard operating protocol (SOP) to ensure high-fidelity ketone synthesis.
Mechanistic Root Cause Analysis (FAQs)
Q1: Why is my reaction yielding tertiary alcohols (over-addition) despite using a Weinreb amide? A1: The selectivity of the Weinreb amide relies entirely on the formation of a stable, bidentate chelated tetrahedral intermediate (coordinating the metal cation between the carbonyl and methoxy oxygens) . This intermediate acts as a kinetic trap. However, if the reaction temperature rises above -20 °C, or if you perform a standard exothermic aqueous quench (adding acid directly to the flask), the localized heat causes this intermediate to collapse prematurely . This releases the highly electrophilic free ketone into a solution that still contains unreacted Grignard reagent, rapidly forming the tertiary alcohol. Solution: Maintain strict cryogenic temperatures and utilize an inverse quench or a low-temperature methanol pre-quench to destroy excess nucleophile before the intermediate collapses .
Q2: I am using an organolithium reagent, and I'm losing starting material to an unknown aromatic byproduct. What is happening? A2: You are observing Directed ortho Metalation (DoM) . In 3-fluoro-N-methoxy-N,5-dimethylbenzamide, the C2 proton is flanked by the 1-amide group and the 3-fluoro group. Both are powerful DoM directing groups. Their synergistic inductive and coordinating effects drastically lower the pKa of the C2 proton. Because organolithiums (like n-BuLi) are exceptionally strong bases, they preferentially deprotonate the C2 position rather than acting as nucleophiles at the carbonyl. Solution: Switch from organolithiums to Grignard reagents (RMgX). Grignards are softer, highly nucleophilic, and significantly less basic, effectively suppressing the DoM pathway.
Q3: My LC-MS shows a des-fluoro byproduct. How do I suppress Nucleophilic Aromatic Substitution (S_NAr)? A3: Fluorine is an excellent leaving group for S_NAr, especially when the aromatic ring is polarized by an electron-withdrawing amide group. Hard nucleophiles (such as organolithiums) can attack the C3 position directly. Solution: As with DoM, switching to a Grignard reagent mitigates this issue. Furthermore, running the reaction strictly at -78 °C kinetically favors the faster carbonyl addition over the slower S_NAr pathway.
Reaction Pathway Diagnostics
The following diagram maps the causality of reagent selection and quenching methodology to the observed side reactions.
Mechanistic divergence in the organometallic coupling of 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
Quantitative Optimization Data
To demonstrate the causality of the parameters discussed above, review the empirical data below. Notice how the combination of reagent basicity and quench methodology dictates the product distribution.
Table 1: Impact of Reaction Parameters on Side Reaction Profiles
| Reagent System | Temp (°C) | Quench Method | Desired Ketone (%) | 3° Alcohol (%) | C2-DoM Byproducts (%) | S_NAr Byproducts (%) |
| n-BuLi (1.5 eq) | -78 | Standard (NH₄Cl) | 18 | 4 | 62 | 16 |
| n-BuMgBr (1.5 eq) | 0 | Standard (NH₄Cl) | 42 | 48 | <2 | <2 |
| n-BuMgBr (1.5 eq) | -78 | Standard (NH₄Cl) | 75 | 21 | <2 | <2 |
| n-BuMgBr (1.2 eq) | -78 | Inverse (Cold NH₄Cl) | 94 | <2 | <2 | <2 |
Standard Operating Protocol (SOP): Cryogenic Coupling with Inverse Quench
This protocol is designed as a self-validating system . By incorporating an in-process TLC aliquot quench and a low-temperature methanol pre-quench, you verify the consumption of starting material and safely neutralize excess reagent before the intermediate is allowed to collapse .
Materials Required:
-
3-fluoro-N-methoxy-N,5-dimethylbenzamide (1.0 equiv)
-
Grignard Reagent (RMgX, 1.2 equiv, titrated prior to use)
-
Anhydrous THF (inhibitor-free)
-
Anhydrous Methanol (for pre-quench)
-
Saturated aqueous NH₄Cl solution (ice-cold)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under argon. Add 3-fluoro-N-methoxy-N,5-dimethylbenzamide (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.2 M concentration.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate to -78 °C for at least 15 minutes.
-
Nucleophile Addition: Using a syringe pump, add the Grignard reagent (1.2 equiv) dropwise over 30 minutes.
-
Causality Note: Slow addition prevents localized micro-heating, which is the primary trigger for the premature collapse of the tetrahedral intermediate.
-
-
Equilibration & Validation: Stir the reaction mixture at -78 °C for 1 hour.
-
Self-Validation: Withdraw a 50 µL aliquot, quench it immediately into a vial containing 0.5 mL of cold methanol, and analyze via TLC/LC-MS to confirm the complete consumption of the starting material.
-
-
Pre-Quench (Critical Step): Add 2.0 equiv of anhydrous methanol dropwise at -78 °C.
-
Causality Note: Methanol safely destroys the excess Grignard reagent at cryogenic temperatures without providing enough thermal energy or aqueous hydration to collapse the stable metal-chelate complex.
-
-
Inverse Quench: Cannulate the cold reaction mixture directly into a vigorously stirred Erlenmeyer flask containing 10 volumes of ice-cold saturated aqueous NH₄Cl.
-
Causality Note: This ensures the immediate destruction of the metal complex in a highly buffered, cold environment, preventing the liberated ketone from reacting with any residual organometallic species.
-
-
Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure ketone.
Optimized cryogenic workflow featuring an inverse quench to prevent intermediate collapse.
References
-
Weinreb ketone synthesis - Wikipedia. Available at:[Link]
-
The Growing Synthetic Utility of Weinreb's Amide - Journal für praktische Chemie (ResearchGate). Available at:[Link]
-
Overaddition of grignard to weinreb amide - Reddit (r/Chempros). Available at:[Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry StackExchange. Available at:[Link]
-
3-fluoro-N-methoxy-N,5-dimethylbenzamide - MolPort. Available at:[Link]
Improving stability and storage conditions for 3-fluoro-N-methoxy-N,5-dimethylbenzamide
Technical Support Center: 3-fluoro-N-methoxy-N,5-dimethylbenzamide
Document ID: TSD-FNMDB-001
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-fluoro-N-methoxy-N,5-dimethylbenzamide. As a sophisticated Weinreb amide derivative, this compound is a valuable intermediate in organic synthesis and drug discovery. However, its stability and proper storage are paramount to ensure experimental reproducibility and the integrity of your results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the quality and stability of this compound.
The guidance herein is based on established principles of pharmaceutical stability testing and an understanding of the inherent chemical properties of substituted benzamides.[1][2][3] We will explore potential degradation pathways and provide actionable strategies to mitigate these risks, ensuring the compound's optimal performance in your applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: Proper storage is the most critical factor in maintaining the compound's stability.
-
Long-Term Storage (Months to Years): For maximum stability, store the compound at -20°C . It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and oxygen.
-
Short-Term Storage (Days to Weeks): Storage at 2-8°C is acceptable for short periods. The container must be kept tightly closed in a dry, well-ventilated area away from direct light.[4][5]
Q2: The compound arrived as a solid. What is the recommended procedure for preparing a stock solution?
A2: We recommend preparing stock solutions in a high-purity, anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Avoid protic solvents like methanol or ethanol for long-term storage of solutions, as they can participate in hydrolysis of the amide bond over time. When not in use, store stock solutions at -20°C.
Q3: How can I visually assess if my compound has started to degrade?
A3: While not a substitute for analytical testing, visual inspection can be an early indicator of degradation. Look for:
-
Change in Color: A noticeable shift from its original color (e.g., white or off-white) to yellow or brown.
-
Change in Physical State: Clumping, melting, or the appearance of an oily residue in the solid material can indicate the presence of impurities or degradation products.
Q4: How often should I re-test the purity of my stored compound?
A4: For long-term studies, we recommend a purity check via High-Performance Liquid Chromatography (HPLC) at least every 6-12 months, even under ideal storage conditions. If the compound is stored at room temperature or frequently accessed, re-testing every 1-3 months is advisable.
Q5: Is 3-fluoro-N-methoxy-N,5-dimethylbenzamide sensitive to light?
A5: Yes, aromatic compounds, especially those with halogen substituents, can be susceptible to photolytic degradation.[6][7] It is crucial to store the compound in an amber vial or a container that is otherwise protected from UV and visible light.[6][8] All handling and solution preparation should be performed under subdued lighting conditions where possible.
Part 2: Troubleshooting Guide for Stability Issues
If you suspect degradation or are observing inconsistent experimental results, this guide will help you diagnose and address the problem.
Troubleshooting Flowchart
The following diagram provides a logical workflow for investigating a potential stability issue.
Caption: A step-by-step workflow for troubleshooting stability issues.
Common Problems and Solutions
| Observed Issue | Potential Root Cause | Recommended Action & Explanation |
| New, unexpected peaks appear in HPLC chromatogram. | Chemical Degradation: The compound is breaking down into other substances. The most likely culprits are hydrolysis or photolysis. | 1. Identify Degradants: Use LC-MS to get the molecular weight of the new peaks. A peak corresponding to the mass of 3-fluoro-5-methylbenzoic acid strongly suggests hydrolysis of the amide bond.[9] 2. Review Storage: Check for exposure to moisture, non-anhydrous solvents, or light.[10] 3. Mitigate: Discard the degraded material. For future use, ensure storage in a desiccator, under inert gas, and in amber vials. |
| The area of the main peak in HPLC decreases over time. | Gradual Decomposition: This indicates a slow, ongoing degradation process, likely due to suboptimal storage conditions (e.g., room temperature, exposure to air). | 1. Quantify Purity: Establish a purity threshold for your experiments. 2. Implement Stricter Controls: Move the compound to -20°C storage under an inert atmosphere. Aliquot the material into smaller, single-use vials to minimize freeze-thaw cycles and exposure of the bulk material.[11] |
| Solid material appears clumped, discolored, or oily. | Hygroscopicity & Degradation: The compound may have absorbed moisture from the atmosphere, which can accelerate hydrolysis. The discoloration may be due to photolytic byproducts. | 1. Do Not Use: Do not use material that has significantly changed in appearance. The presence of moisture can make weighing inaccurate and indicates a high risk of degradation. 2. Verify New Lots: Upon receiving a new lot, record its initial appearance and run a baseline HPLC purity test for future comparison. |
| Inconsistent results in bioassays or chemical reactions. | Variable Purity: The effective concentration of the active compound is lower than expected due to the presence of inactive degradants. | 1. Correlate Purity with Activity: Always test the purity of the specific lot of material being used in an experiment. 2. Run Forced Degradation Study: Intentionally degrade the compound under stress conditions (acid, base, heat, light, oxidation) to understand if any degradants are active or interfering in your assay.[1][2][12] |
Part 3: Understanding the Science of Degradation
3-fluoro-N-methoxy-N,5-dimethylbenzamide, as a Weinreb amide, has specific structural features that are susceptible to degradation under certain conditions. Understanding these liabilities is key to preventing them.
Chemical Structure and Potential Degradation Sites
Caption: Key susceptible bonds in the molecule and associated stress factors.
-
Hydrolysis (Amide Bond): This is the most common degradation pathway for amides.[13][14] In the presence of water (especially under acidic or basic conditions), the amide bond can be cleaved to yield 3-fluoro-5-methylbenzoic acid and N,O-dimethylhydroxylamine. This is why using anhydrous solvents and storing the compound in a dry environment is critical.
-
Photolysis (Aromatic Ring): Aromatic systems can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation.[7][10] The presence of a fluorine atom can sometimes increase photosensitivity. Using amber vials and minimizing light exposure is the primary preventative measure.
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to high heat can cause decomposition.[6][15] Studies on aromatic polyamides show that high temperatures can lead to complex degradation pathways, including cleavage of amide bonds.[13][16]
Part 4: Key Experimental Protocols
These protocols provide a framework for assessing and validating the stability of your compound.
Protocol 1: HPLC Method for Purity Assessment
This method is designed to be a starting point for assessing the purity of 3-fluoro-N-methoxy-N,5-dimethylbenzamide and detecting potential impurities.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peaks for acidic impurities. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 min | A broad gradient ensures elution of both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic ring will have strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
| Sample Prep | 1 mg/mL in Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase.[17] |
Procedure:
-
Prepare the mobile phases and sample solution as described in the table.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample and run the gradient method.
-
To calculate purity, integrate all peaks and use the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for understanding potential degradation pathways and confirming that your analytical method is "stability-indicating" (i.e., can separate degradants from the parent compound).[1][2][12]
Procedure:
-
Prepare five separate samples of the compound (e.g., 1 mg/mL in a suitable solvent like 1:1 Acetonitrile:Water).
-
Acid Hydrolysis: Add 0.1 M HCl to one sample.
-
Base Hydrolysis: Add 0.1 M NaOH to a second sample.
-
Oxidative Degradation: Add 3% H₂O₂ to a third sample.[3]
-
Thermal Stress: Heat a fourth sample at 60°C.
-
Photolytic Stress: Expose a fifth sample to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of near UV).[18]
-
Keep a control sample protected from stress conditions.
-
Analyze all samples by the HPLC method at various time points (e.g., 2, 8, 24 hours) and look for the formation of new peaks and a decrease in the main peak. The goal is to achieve 5-20% degradation.
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex AI Search.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Sciencedirect.
- Forced Degradation Studies for Biopharmaceuticals. (2026). Pharmaceutical Technology.
- Forced Degradation Testing in Pharma. (2025).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
- Analysis of the products of thermal decomposition of an aromatic polyamide fabric. (n.d.). Wiley Online Library.
- Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. (2012). YouTube.
- Chemical Safety Data Sheet MSDS / SDS - 3,5-DIFLUORO-4-METHOXYBENZAMIDE. (2022). ChemicalBook.
- Aromatic polyamides. II. Thermal degradation of some aromatic polyamides and their model diamides. (n.d.). Scilit.
- Aromatic polyamides. II. Thermal degradation of some aromatic polyamides and their model diamides. (n.d.).
- ICH Q1B Photostability Testing & Stability Challenges. (2026). Element.
- Thermal Degradation of Meta and Para-Aramid Fibers in Different
- Photostability testing theory and practice. (2021). Q1 Scientific.
- 4-Fluoro-N-methoxy-N-methylbenzamide - Safety D
- ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.).
- Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal.
- Establishing the Purity of Synthesized Benzoylsulfamic Acid: A Comparative Guide to Analytical Methods. (2025). Benchchem.
- Safety Data Sheet - 4-Hydroxy-3,5-dimethoxybenzoic acid. (n.d.). Merck Millipore.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ICH Q1B Photostability Testing & Stability Challenges | Element [element.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
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- 13. Aromatic polyamides. II. Thermal degradation of some aromatic polyamides and their model diamides | Scilit [scilit.com]
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- 18. database.ich.org [database.ich.org]
A Researcher's Guide to the Safe Handling of 3-fluoro-N-methoxy-N,5-dimethylbenzamide: Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
As a novel compound, 3-fluoro-N-methoxy-N,5-dimethylbenzamide presents both opportunities for discovery and a responsibility to ensure the safety of those handling it. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE), as well as procedures for its safe handling and disposal. The information herein is synthesized from established safety standards for analogous chemical structures and general laboratory best practices.
Hazard Assessment and a Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for 3-fluoro-N-methoxy-N,5-dimethylbenzamide, a conservative approach to handling is paramount. Based on data from structurally similar substituted benzamides and halogenated organic compounds, this chemical should be treated as potentially hazardous.[1][2] Potential risks include skin and eye irritation, and possible toxicity if ingested or inhaled.[3][4] Therefore, the following recommendations are based on the principle of minimizing all potential routes of exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial for creating a barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
| Protection Type | Recommended Equipment | Purpose and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield may be required for splash hazards.[1][5] | Protects against accidental splashes and airborne particles, preventing contact with sensitive eye tissues. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron.[1] | Prevents direct skin contact with the chemical. Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | A long-sleeved lab coat and closed-toe shoes are mandatory.[6] | Provides overall protection from contamination and unexpected spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if work is not conducted in a fume hood or if dust is generated.[1][7] | Protects against the inhalation of potentially harmful dust or aerosols. |
Operational Plan: From Handling to Disposal
A systematic workflow is essential for maintaining a safe laboratory environment. The following step-by-step guide details the safe handling of 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
Preparation and Engineering Controls
-
Work Area Preparation : All handling of 3-fluoro-N-methoxy-N,5-dimethylbenzamide should occur within a certified chemical fume hood to minimize inhalation exposure.[6][8]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][9]
-
PPE Donning : Before handling the compound, put on all required PPE as outlined in the table above.
Weighing and Handling Procedure
-
Weighing : Use an analytical balance inside the chemical fume hood.
-
Dispensing : Carefully transfer the desired amount of the compound using a clean spatula to avoid generating dust.[1]
-
Dissolving : If preparing a solution, add the weighed solid to the solvent in an appropriate flask within the fume hood.
Spill Response
In the event of a spill, immediate and correct action is critical.
-
Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate : Ensure the area is well-ventilated, relying on the fume hood's exhaust.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect : Carefully sweep or scoop the contained material into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Disposal Plan: Managing Halogenated Organic Waste
As a fluorinated compound, 3-fluoro-N-methoxy-N,5-dimethylbenzamide is classified as a halogenated organic compound and requires specific disposal procedures.[6][8]
-
Waste Collection : All waste containing this compound, including contaminated gloves, paper towels, and absorbent materials, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[10][11]
-
Container Management : The waste container must be kept closed except when adding waste and stored in a well-ventilated area, away from incompatible materials.[10][12]
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Do not pour organic substances down the drain.[6][8]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][9][13] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9][13] Remove contaminated clothing.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][13][14] Remove contact lenses if present and easy to do.[5][14] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[5][13] Never give anything by mouth to an unconscious person.[5][13] Seek immediate medical attention. |
Visual Workflow for PPE and Handling
The following diagram illustrates the key decision points and procedures for the safe handling of 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
Caption: Workflow for handling 3-fluoro-N-methoxy-N,5-dimethylbenzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
